molecular formula C24H25N3O2 B12392131 Mao-B-IN-3

Mao-B-IN-3

Cat. No.: B12392131
M. Wt: 387.5 g/mol
InChI Key: FWFLQHHNUXEXQB-UHFFFAOYSA-N
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Description

Overview of Monoamine Oxidases (MAOs) and Isoforms (MAO-A and MAO-B)

There are two primary isoforms of monoamine oxidases in humans: MAO-A and MAO-B. These isoforms are encoded by different genes (MAOA and MAOB, respectively) located on the X chromosome and share approximately 70% amino acid sequence identity. wikipedia.orgwikipedia.org Despite their similarities, MAO-A and MAO-B exhibit distinct substrate specificities and tissue distributions. wikipedia.orgsinobiological.com

MAO-A preferentially catalyzes the oxidative deamination of monoamines such as serotonin (B10506), norepinephrine, and epinephrine. wikipedia.orgsinobiological.comgenecards.org It is widely distributed in the brain, liver, gastrointestinal tract, and placenta. sinobiological.com In contrast, MAO-B shows a preference for substrates like -phenylethylamine and benzylamine. wikipedia.orguniprot.orguniprot.org Dopamine (B1211576) is a substrate for both MAO-A and MAO-B, although MAO-B is considered the primary metabolizing enzyme for dopamine in the striatum of the human brain. wikipedia.orguniprot.org MAO-B is predominantly found in the brain, particularly in glial cells, as well as in the liver and platelets. wikipedia.orgsinobiological.com

Mao-B-IN-3 is characterized as a selective inhibitor of human MAO-B. Research indicates that this compound inhibits MAO-B with an IC₅₀ value of 96 nM. nih.gov Its inhibitory effect on MAO-A is significantly lower, showing only 3% inhibition at a concentration of 1 μM, suggesting a high selectivity for the B isoform over the A isoform. nih.gov This selectivity implies that this compound primarily impacts the metabolic pathways governed by MAO-B.

Both MAO-A and MAO-B are flavoenzymes, meaning they require Flavin Adenine (B156593) Dinucleotide (FAD) as a covalently bound cofactor for their catalytic activity. wikipedia.orguniprot.org The oxidative deamination reaction catalyzed by MAOs involves the FAD cofactor accepting electrons from the amine substrate, leading to the formation of a reduced FADH₂ and an imine product. Subsequently, FADH₂ is reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂) and regenerating the oxidized FAD. The imine product is then hydrolyzed to the corresponding aldehyde and ammonia.

While the general mechanism of MAO catalysis involves FAD, specific details regarding the direct interaction of this compound with the FAD cofactor within the active site of MAO-B are not extensively detailed in the currently available search results. However, as an inhibitor, this compound interferes with the enzymatic process that is fundamentally dependent on the FAD cofactor. The active site of MAO-B, where the substrate binds and the FAD-dependent catalysis occurs, is a hydrophobic cavity with distinct regions. genecards.orguniprot.org Inhibitors like this compound are understood to bind within this active site, thereby preventing or reducing substrate access to the FAD or interfering with the catalytic cycle involving the cofactor.

Physiological and Pathophysiological Roles of MAO-B

MAO-B plays significant roles in both normal physiological functions and various pathological conditions, largely due to its involvement in amine metabolism and the production of reactive species.

MAO-B is centrally involved in the metabolism of several key neurotransmitters and trace amines, including dopamine, -phenylethylamine, and benzylamine. wikipedia.orguniprot.orguniprot.org By catalyzing the breakdown of these amines, MAO-B helps regulate their levels in the brain and peripheral tissues. Elevated MAO-B activity can lead to decreased levels of these amines, potentially impacting neurotransmission.

As a selective MAO-B inhibitor, this compound reduces the metabolic breakdown of these specific substrates. nih.gov This inhibition can lead to increased concentrations of dopamine and other MAO-B substrates in the synaptic cleft, which is a key mechanism targeted in the treatment of neurological disorders characterized by dopamine deficiency, such as Parkinson's disease. Inhibiting MAO-B with compounds like this compound can thus modulate neurotransmitter levels. uniprot.org

The catalytic activity of MAO-B, particularly the reoxidation of FADH₂ by oxygen, generates hydrogen peroxide (H₂O₂) as a byproduct. wikipedia.orguniprot.org H₂O₂ can contribute to the formation of other reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Increased MAO-B activity is associated with elevated levels of oxidative stress. uniprot.org

Inhibiting MAO-B with compounds such as this compound can reduce the production of H₂O₂ and consequently decrease the levels of toxic ROS. uniprot.org This reduction in oxidative stress is considered a potential neuroprotective mechanism, particularly relevant in neurodegenerative diseases where oxidative damage is implicated.

MAO-B is highly expressed in glial cells, particularly astrocytes, in the brain. wikipedia.orgsinobiological.com Astrocytes play crucial roles in supporting neuronal function, including providing metabolic support, maintaining ion homeostasis, and regulating neurotransmitter levels in the synaptic environment. Astrocytic MAO-B contributes to the metabolism of neurotransmitters like dopamine in the extracellular space. sinobiological.com

While direct studies specifically detailing the effects of this compound on MAO-B activity within glial cells were not found in the immediate search results, it can be inferred that as a selective MAO-B inhibitor, this compound would inhibit the enzyme in these cells. nih.gov This inhibition in astrocytes could impact their role in neurotransmitter metabolism and potentially influence the local oxidative stress environment, thereby indirectly affecting neuronal health and astrocytic function.

MAO-B as a Therapeutic Target in Neurological and Other Disorders

The involvement of MAO-B in the metabolism of neurotransmitters and the generation of neurotoxic byproducts has positioned it as a significant therapeutic target, particularly in the context of neurological disorders. wikipedia.org Inhibiting MAO-B can lead to increased levels of dopamine in certain brain areas and potentially mitigate oxidative damage and neuroinflammation. wikipedia.org

Rationale for MAO-B Inhibition in Neurodegenerative Conditions

MAO-B inhibition has a strong rationale in the management of neurodegenerative conditions, most notably Parkinson's disease (PD) and Alzheimer's disease (AD). wikipedia.org In PD, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine, resulting in motor symptoms. MAO-B inhibitors are used to reduce the breakdown of dopamine, thereby increasing its availability in the brain and helping to alleviate motor symptoms.

Beyond symptomatic relief, MAO-B inhibitors are also investigated for their potential neuroprotective effects. The enzymatic activity of MAO-B produces H₂O₂, which can contribute to oxidative stress and neuronal damage. wikipedia.orguu.nl By inhibiting MAO-B, the generation of these harmful byproducts is reduced, potentially slowing the progression of neurodegeneration. wikipedia.org Furthermore, increased MAO-B expression is observed in reactive astrocytes in the brains of patients with PD and AD, contributing to oxidative stress and the disruption of neurotransmission. wikipedia.orgfishersci.be

In Alzheimer's disease, elevated MAO-B activity in astrocytes is associated with increased oxidative stress, amyloid-beta aggregation, and neuroinflammation, all of which contribute to cognitive decline. wikipedia.org MAO-B inhibitors may offer neuroprotection in AD by mitigating oxidative damage, influencing amyloid precursor protein processing, and reducing neuroinflammation.

Research into novel MAO-B inhibitors continues to explore compounds with enhanced selectivity, reversibility, and potential for multi-target activity. For instance, the compound this compound has been identified as a reversible and selective MAO-B inhibitor with an IC₅₀ value of 96 nM. Another related compound, referred to as AChE/BChE/MAO-B-IN-3, an indan-1-one derivative, has demonstrated potent inhibitory activity against human MAO-B (IC₅₀ = 0.0359 μM), as well as potent inhibition of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (IC₅₀s of 0.0473 μM and 0.0782 μM, respectively). This multi-target profile, along with reported significant antioxidant activity, suggests potential for compounds like AChE/BChE/MAO-B-IN-3 in the research of complex neurodegenerative conditions like Alzheimer's disease, where cholinergic deficits and oxidative stress are also implicated.

The inhibitory potencies of these compounds are summarized in the table below:

CompoundTarget EnzymeIC₅₀ (nM)
This compoundHuman MAO-B96
AChE/BChE/MAO-B-IN-3Human MAO-B35.9
AChE/BChE/MAO-B-IN-3Human AChE47.3
AChE/BChE/MAO-B-IN-3Human BChE78.2

These findings highlight the ongoing efforts to develop MAO-B inhibitors with diverse pharmacological profiles to address the multifaceted pathology of neurodegenerative diseases.

Emerging Research on MAO-B in Neuroinflammation and Other Diseases

Emerging research extends the therapeutic potential of targeting MAO-B beyond traditional neurodegenerative conditions to include neuroinflammation and other disorders. wikipedia.org Elevated MAO-B expression in reactive astrocytes is a hallmark of neuroinflammation and contributes to the exacerbation of inflammatory cascades through the increased production of ROS. wikipedia.orgfishersci.be Inhibiting MAO-B can reduce neuroinflammation by decreasing the generation of these pro-inflammatory mediators and potentially modulating the activity of glial cells like astrocytes and microglia. wikipedia.org

MAO-B's role in astrocytic GABA synthesis through the degradation of putrescine is another area of emerging research. wikipedia.org This pathway can contribute to excessive tonic inhibition of neurons, impacting motor function in PD and potentially contributing to excitotoxicity and disrupted synaptic plasticity in other neurological disorders. wikipedia.org Modulating MAO-B activity could help restore proper GABAergic signaling. wikipedia.org

Furthermore, MAO-B has been implicated in conditions such as stroke-related neuronal injury, where increased MAO-B activity in reactive astrocytes contributes to excitotoxicity and neuronal apoptosis following ischemic events. wikipedia.org Research also suggests a role for MAO-B in certain cancers, with its overexpression implicated in the pathogenesis of several types, including glioblastoma. wikipedia.org Inhibition of MAO-B has shown promise in impeding cancer cell proliferation in preclinical studies. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-(oxan-4-yl)pyrrolo[3,2-c]quinolin-4-amine

InChI

InChI=1S/C24H25N3O2/c1-28-19-6-4-5-17(15-19)16-27-12-9-21-23(27)20-7-2-3-8-22(20)26-24(21)25-18-10-13-29-14-11-18/h2-9,12,15,18H,10-11,13-14,16H2,1H3,(H,25,26)

InChI Key

FWFLQHHNUXEXQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC3=C2C4=CC=CC=C4N=C3NC5CCOCC5

Origin of Product

United States

Mechanism of Mao B Inhibition by Mao B in 3 Analogues

Enzymatic Inhibition Kinetics and Modes

The potency and nature of enzyme inhibition are quantified through kinetic studies, which reveal the concentrations required for inhibition and the type of interaction between the inhibitor and the enzyme.

The inhibitory potential of a compound is initially quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. MAO-B-IN-3 is identified as a selective and reversible MAO-B inhibitor with an IC50 value of 96 nM. medchemexpress.com

While the IC50 value is a practical measure of potency, the inhibition constant (Ki) is a more fundamental thermodynamic quantity that reflects the binding affinity of the inhibitor to the enzyme. wikipedia.org Unlike the IC50 value, the Ki is independent of substrate concentration. wikipedia.orgresearchgate.net For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation. researchgate.net

Studies on various analogues and classes of MAO-B inhibitors have reported a wide range of potencies. For instance, certain chromone (B188151) analogues exhibit tight-binding inhibition with Ki values as low as 17 nM, 31 nM, and 55 nM for different substitutions. researchgate.netrcsb.orgnih.gov Other classes, such as benzoxazole (B165842) derivatives, have shown exceptionally high potency, with IC50 values in the low nanomolar range (e.g., 0.0023 µM). proteopedia.org Similarly, certain N-alkylpiperidine carbamates and chalcone (B49325) oximes have demonstrated potent MAO-B inhibition.

Compound/Analogue ClassTargetIC50 (µM)Ki (µM)Reference
This compoundMAO-B0.096N/A medchemexpress.com
N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (Chromone analogue)MAO-BN/A0.017 researchgate.netrcsb.org
N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide (Chromone analogue)MAO-BN/A0.031 researchgate.netrcsb.org
Rasagiline (B1678815)MAO-B0.014N/A nih.gov
Safinamide (B1662184)MAO-B0.098N/A nih.gov
Benzothiazole (B30560) derivative (Compound 3h)MAO-B0.062N/A
Benzoxazole derivative (Compound 1d)MAO-B0.0023N/A proteopedia.org
Benzimidazole derivative (Compound 12)MAO-B0.029N/A proteopedia.org

MAO-B inhibitors are broadly classified as either reversible or irreversible, a distinction critical to their pharmacological profile. researchgate.net this compound is characterized as a reversible inhibitor. medchemexpress.com Reversible inhibitors, such as certain chromone and coumarin (B35378) analogues, bind to the enzyme non-covalently. rcsb.orgproteopedia.org Their effect can be reversed, for instance, through dialysis, which removes the inhibitor and restores enzyme activity. proteopedia.org

In contrast, irreversible inhibitors form a stable, covalent bond with the enzyme, permanently inactivating it. researchgate.net Recovery of enzymatic function after irreversible inhibition requires the synthesis of new enzyme molecules. researchgate.net Prominent examples include propargylamine-based drugs like selegiline (B1681611) and rasagiline. nih.gov The mechanism for these inhibitors involves the formation of a covalent adduct with the N5 atom of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net Biophysical techniques can differentiate these mechanisms; reversible compounds typically show a dose-dependent increase in thermal stability, whereas irreversible inhibitors often demonstrate more complex, biphasic protein melt curves.

The mode of inhibition describes how an inhibitor interacts with the enzyme relative to its substrate. This is often determined through kinetic analyses, such as Lineweaver-Burk plots. researchgate.net Many MAO-B inhibitors, including certain benzothiazole and coumarin derivatives, act as competitive inhibitors. proteopedia.org This means they bind to the same active site as the natural substrate, directly competing with it. proteopedia.org

However, other modes are possible. Mixed inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, has also been observed with MAO-B. researchgate.net This complexity suggests that inhibitor binding may occur at different redox states of the enzyme during its catalytic cycle or potentially through interactions with other sites, such as the imidazoline (B1206853) (I2) binding site, which could allosterically modulate enzyme activity. researchgate.net

Selectivity Profile Towards MAO-A Versus MAO-B

A crucial characteristic of MAO-B inhibitors developed for neurodegenerative diseases is their selectivity for the B-isoform over the A-isoform. High selectivity minimizes the risk of adverse effects associated with MAO-A inhibition, such as the "cheese effect," a hypertensive crisis caused by an inability to metabolize dietary tyramine.

This compound is reported to be a highly selective inhibitor, showing only 3% inhibition of MAO-A at a concentration of 1 µM. medchemexpress.com The degree of selectivity is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B.

For example, the inhibitor safinamide shows high selectivity for human MAO-B (IC50 = 0.098 µM) over MAO-A. nih.gov Rasagiline is also highly selective for MAO-B (IC50 = 0.014 µM) versus MAO-A (IC50 = 0.7 µM). nih.gov Extensive research into various chemical scaffolds has aimed to maximize this selectivity. For instance, a benzothiazole derivative (BT5) showed an IC50 of 0.11 µM against MAO-B and a selectivity index of over 363. proteopedia.org

Compound/AnalogueIC50 MAO-A (µM)IC50 MAO-B (µM)Selectivity Index (SI)Reference
Rasagiline (human brain)0.70.01450 nih.gov
Safinamide (human brain)>10 (approx.)0.098>100 (approx.) nih.gov
Benzothiazole derivative (BT1)9.760.1188.73 proteopedia.org
Benzothiazole derivative (BT5)>400.11>363.64 proteopedia.org
Benzoxazole derivative (2e)0.5920.0033179.39 proteopedia.org
Benzimidazole derivative (12)0.0670.0292.31 proteopedia.org

The high degree of selectivity achievable by inhibitors is rooted in the structural differences between the MAO-A and MAO-B active sites, despite the two isoforms sharing over 70% sequence identity. researchgate.net The active site of human MAO-B is a bipartite hydrophobic cavity with a combined volume of approximately 700 ų. researchgate.net This space is divided into an "entrance cavity" (about 290 ų) and a "substrate cavity" (about 490 ų). In contrast, the active site of MAO-A consists of a single, more compact cavity of about 550 ų.

The presence of specific amino acid residues acts as a gatekeeper and defines the shape and properties of these cavities. In MAO-B, the side chain of Isoleucine-199 (Ile199) acts as a flexible gate between the two cavities. researchgate.netrcsb.org The conformation of this residue is crucial in accommodating bulky inhibitors. Another key residue for selectivity is Tyrosine-326 (Tyr326) in MAO-B, which is located near the junction of the entrance and substrate cavities and adds a steric constraint not present in MAO-A. The corresponding residue in MAO-A is Ile335.

Inhibitor design leverages these differences. Selective inhibitors often have moieties that can extend into the entrance cavity of MAO-B, a space that is not available in MAO-A. proteopedia.org Furthermore, interactions with key residues in the MAO-B active site, such as hydrogen bonds with Cysteine-172 (Cys172) and π-π stacking interactions with the "aromatic cage" formed by Tyrosine-398 (Tyr398) and Tyrosine-435 (Tyr435), contribute to high-affinity and selective binding. rcsb.orgnih.gov

Interaction with the MAO-B Active Site

The inhibitory activity of this compound analogues is predicated on their ability to bind effectively within the active site of the MAO-B enzyme. This binding is not a simple lock-and-key affair but rather a dynamic process governed by the unique architecture of the active site and the chemical properties of the inhibitor.

Key Amino Acid Residues Involved in Binding

The binding of various inhibitors to the MAO-B active site is critically dependent on interactions with a specific constellation of amino acid residues. Docking studies and structural analyses have consistently identified several key players in this process, including Cysteine 172 (Cys172), Tyrosine 326 (Tyr326), Tyrosine 435 (Tyr435), and Glutamine 206 (Gln206). nih.govnih.gov

Cys172: This residue often participates in crucial hydrogen bonding. For instance, the carbonyl oxygen of some inhibitors can form a hydrogen bond with Cys172, significantly increasing the binding affinity. encyclopedia.pub This interaction helps to anchor the inhibitor within the active site.

Tyr326: Positioned at the boundary between the entrance and substrate cavities, Tyr326 plays a significant role in inhibitor binding and selectivity. proteopedia.org It can engage in hydrophobic π-π stacking interactions with the aromatic portions of inhibitor molecules. encyclopedia.pub The orientation and flexibility of this residue are crucial for accommodating different inhibitor scaffolds.

Tyr435 and Tyr398 (The "Aromatic Cage"): These two tyrosine residues form what is known as an "aromatic cage" at the rear of the substrate cavity, near the FAD cofactor. wikipedia.orgnih.gov This cage is a primary recognition site for the amine group of substrates and the corresponding moieties of inhibitors. The interaction often involves π-π stacking and hydrogen bonds, which are fundamental for the stabilization of the enzyme-inhibitor complex. nih.govresearchgate.net Strong hydrogen bonds with Tyr435, in particular, are thought to contribute substantially to the selectivity of inhibitors for MAO-B. nih.gov

Gln206: This residue is also frequently involved in the network of interactions that stabilize inhibitor binding. It can form hydrogen bonds and π-donor interactions with ligands, further securing their position within the active site. nih.govmdpi.com

The collective interactions of an inhibitor with these key residues determine its binding orientation, affinity, and ultimately, its inhibitory potency.

Role of Active Site Cavities (Entrance and Substrate Cavities)

A defining feature of the human MAO-B active site is its bipartite structure, consisting of an "entrance cavity" and a "substrate cavity". nih.govproteopedia.org This dual-cavity arrangement, with a total volume of approximately 700 ų, plays a crucial role in substrate recognition and inhibitor specificity. nih.gov

The entrance cavity , with a volume of about 290 ų, is located closer to the protein surface. nih.gov The substrate cavity , approximately 420 ų in volume, lies deeper within the enzyme, in front of the FAD cofactor. nih.gov The two cavities are separated by the side chains of residues such as Ile199 and Tyr326. nih.gov

The ability of an inhibitor to occupy one or both of these cavities is a key determinant of its inhibitory profile. Many potent and selective MAO-B inhibitors are designed to be large enough to span both the entrance and substrate cavities. This extended binding allows for a greater number of interactions with the enzyme, leading to higher affinity and potency. The hydrophobic nature of both cavities favors the binding of lipophilic molecules. encyclopedia.pubnih.gov The conformation of the "gating" residue Ile199 can change to allow the fusion of the two cavities, accommodating larger inhibitors. nih.gov

Molecular Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking)

The stabilization of the inhibitor-enzyme complex is achieved through a combination of several types of non-covalent molecular interactions.

Hydrogen Bonding: As previously mentioned, hydrogen bonds are critical for the specific recognition and tight binding of inhibitors. Key residues like Cys172, Tyr435, and Gln206 frequently act as hydrogen bond donors or acceptors. nih.govencyclopedia.pubresearchgate.net The formation of strong, well-oriented hydrogen bonds is a hallmark of potent MAO-B inhibitors.

π-π Stacking: This type of interaction is particularly important for inhibitors containing aromatic rings. The parallel or T-shaped stacking of these rings with the aromatic side chains of residues like Tyr326, Tyr435, and Tyr398 provides substantial stabilization to the bound complex. nih.govencyclopedia.pub The deficit of π-π stacking interactions can negatively impact the inhibitory activity of a compound. nih.gov

Below is an interactive table summarizing the key interactions of MAO-B inhibitors with the active site residues.

Interaction TypeKey Amino Acid Residues InvolvedRole in Inhibition
Hydrogen Bonding Cys172, Tyr435, Gln206, Tyr398Anchors the inhibitor in the active site; contributes to high affinity and selectivity.
Hydrophobic Interactions Leu171, Ile199, Ile316, Pro104Stabilizes the inhibitor within the hydrophobic cavities; crucial for overall binding energy.
π-π Stacking Tyr326, Tyr435, Tyr398Orients and stabilizes aromatic portions of the inhibitor; important for high-affinity binding.
π-Sulfur Interactions Cys172Contributes to the stabilization of aromatic moieties of inhibitors. nih.gov
π-Alkyl Interactions Leu171, Ile199, Ile316Stabilizes the interaction between aromatic rings of the inhibitor and alkyl side chains of residues. nih.gov

Structure Activity Relationship Sar of Mao B in 3 Analogues

Core Scaffold Analysis and Modification Strategies

The core scaffold of a MAO-B inhibitor plays a fundamental role in its interaction with the enzyme's active site. Various structural motifs have been identified in potent MAO-B inhibitors.

Diverse chemical scaffolds have demonstrated significant inhibitory activity against MAO-B. These include, but are not limited to, coumarins, chalcones, hydrazines, and thiosemicarbazones. cenmed.comsci-toys.comuni.lu

Coumarins: Coumarin-derived compounds have been explored as MAO inhibitors, with some modifications leading to selective MAO-B inhibition. cenmed.comuni.lu For coumarin (B35378) moiety-containing derivatives, the presence of hydroxy or halogen units at position seven and halogen-substituted heterocyclics or substituted benzoxy units can increase MAO-B activity. cenmed.com

Chalcones: Chalcones, characterized by an α,β-unsaturated ketone system, represent another class of compounds with reported MAO-B inhibitory activity. cenmed.comsci-toys.com Studies have shown that chalcone (B49325) derivatives can exhibit potent, reversible, and selective MAO-B inhibition.

Hydrazines and Thiosemicarbazones: Hydrazine (B178648) and thiosemicarbazone frameworks have also been utilized in the design of MAO inhibitors. cenmed.comsci-toys.com Research has been conducted to develop hydrazone/thiosemicarbazone-based MAO inhibitors, with some aryl substituted thiosemicarbazones showing efficient inhibition against MAO-B.

While the specific core scaffold of MAO-B-IN-3 was not definitively established from the consulted literature, its identification as a selective MAO-B inhibitor suggests it likely incorporates a structural motif that allows favorable interactions within the MAO-B binding site, potentially related to these or other known MAO-B inhibitor scaffolds.

The nature, position, and electronic properties of substituent groups on the core scaffold significantly influence the inhibitory potency and selectivity towards MAO-B. cenmed.comsci-toys.com Minor structural changes can significantly impact the selectivity and inhibitory activity of various derivatives. cenmed.com

For chalcone derivatives, substituents on the A ring, such as prenyl or methoxy (B1213986) groups, and electron-withdrawing groups at the ortho position of the B ring can enhance MAO-B inhibitory activity. cenmed.com In aryl substituted thiosemicarbazones, the nature and orientation of groups on the aryl system can bestow a significant selectivity profile on both MAO-A and MAO-B. For instance, shifting a fluorine atom to the meta position in one study resulted in more potent MAO-B inhibition.

These findings highlight the importance of carefully considering substituent effects when designing analogues of MAO-B inhibitors like this compound to optimize their pharmacological profile.

Pharmacophore Modeling and Ligand Features for Optimal Activity

Pharmacophore modeling is a valuable tool for identifying the essential features of a molecule required for binding to a biological target.

Pharmacophore models for MAO-B inhibitors typically highlight the importance of features such as hydrogen bond acceptors, hydrophobic features, and aromatic rings for optimal activity. vulcanchem.com Studies have generated pharmacophore hypotheses involving these features, which are crucial for the interaction with residues in the MAO-B active site. cenmed.com For example, a four-point pharmacophore hypothesis with two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring has been reported to supply a statistically significant 3D QSAR model for MAO-B inhibitors. cenmed.com

Specific hydrogen bond acceptor sites and hydrophobic regions within the inhibitor molecule are critical for establishing favorable interactions with corresponding areas in the MAO-B binding pocket. cenmed.com Aromatic rings are also key features, often involved in pi-pi interactions with aromatic amino acid residues in the active site.

Mapping structural characteristics to inhibitory activity and selectivity involves correlating the presence and arrangement of pharmacophoric features with the observed biological response. Selective MAO-B inhibitors often possess structural features that allow them to favorably interact with specific residues or regions within the MAO-B active site, differentiating them from MAO-A inhibitors.

The position of hydrogen bond acceptor sites and the presence of hydrophobic and aromatic features in selective MAO-B inhibitors are crucial for their orientation and binding affinity within the MAO-B binding pocket. cenmed.com For instance, selective inhibitors may have more polar atoms that favor orientation towards hydrophilic areas of the binding pocket and generate a larger number of interactions with MAO-B residues, such as carbon-hydrogen bonds with Tyr435 and pi-donor interactions with Gln206.

While a specific pharmacophore model for this compound was not found, its selective MAO-B inhibitory activity suggests it likely presents a spatial arrangement of hydrogen bond acceptors, hydrophobic groups, and aromatic rings that complements the features of the MAO-B active site pharmacophore.

Conformational Analysis and Molecular Flexibility Impact on Binding

The conformational flexibility of a MAO-B inhibitor influences its ability to adopt a conformation suitable for binding to the enzyme's active site. The MAO-B binding pocket is characterized by specific cavities, and the inhibitor's conformation dictates how it occupies these regions and interacts with key residues.

Molecular docking and dynamics simulations are computational techniques used to study the binding pose and stability of inhibitors within the MAO-B active site. These studies reveal the critical interactions, such as hydrogen bonds and pi-pi interactions, that stabilize the protein-ligand complex. Key residues like Tyr398, Tyr435, Tyr326, and Cys172 are frequently implicated in interactions with potent MAO-B inhibitors.

Conformational changes in the inhibitor upon binding, as well as potential induced-fit mechanisms involving the enzyme's active site, can impact binding affinity and selectivity. Studies on certain coumarin inhibitors, for example, have revealed that binding can produce unforeseen conformational changes at the MAO-B entrance cavity.

The flexibility of linkers or specific parts of the inhibitor molecule can allow it to adapt to the shape and dynamics of the binding pocket, optimizing interactions. cenmed.com For this compound, its reversible binding suggests a non-covalent interaction mode, where conformational fit and favorable non-covalent interactions within the active site are crucial for its inhibitory activity.

Summary of Key Activity Data for this compound

CompoundTargetIC50 / KiSelectivityMode of InhibitionSource
This compoundMAO-B96 nMSelectiveReversible vulcanchem.comuni.lu
This compound5-HT6R696 nM (Ki)-- uni.lu
AChE/MAO-B-IN-3 (Compound D30)hAChE0.0257 μMDual-
AChE/MAO-B-IN-3 (Compound D30)MAO-B0.0456 μMDual-

Note: AChE/MAO-B-IN-3 appears to be a distinct dual inhibitor compound from the selective this compound.

Synthetic Methodologies for Mao B Inhibitor Analogues

Design Principles for Novel Chemical Entities

The design of novel MAO-B inhibitors is heavily guided by the structural characteristics of the enzyme's active site. MAO-B possesses a hydrophobic bipartite elongated cavity comprising an entrance cavity and a substrate cavity. frontiersin.orgwikipedia.org This structural feature accommodates a range of substrate sizes and is crucial for inhibitor binding and selectivity over MAO-A. frontiersin.orgwikipedia.org Key amino acid residues within the active site, such as Tyr398, Tyr435, Cys172, and Gln206, play significant roles in substrate recognition, binding affinity, and catalysis. revistabiomedica.org

Design principles often involve targeting these key residues and the hydrophobic nature of the binding site through the incorporation of lipophilic moieties and structural features that can engage in favorable interactions like pi-pi stacking with aromatic residues. Structure-activity relationship (SAR) studies are fundamental in identifying the impact of different substituents and structural scaffolds on inhibitory potency and selectivity. For instance, studies on 3-phenylcoumarin (B1362560) derivatives have highlighted the importance of halogen substituents and the 3-phenyl ring for potent MAO-B inhibition. Similarly, investigations into chromone (B188151) derivatives have shown that modifications on the chromone 3-phenylcarboxamide can lead to potent and selective MAO-B inhibitors. nih.gov Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are widely used to predict binding affinities and guide the design process by analyzing interactions within the active site.

Chemical Synthesis Routes for Lead Compounds

The synthesis of MAO-B inhibitor lead compounds involves various chemical routes depending on the core scaffold. General strategies often include the coupling of different molecular fragments to assemble the final inhibitor structure. For example, the synthesis of acylhydrazone derivatives, a class of MAO inhibitors, can involve the reaction of benzoic acid derivatives with hydrazine (B178648) hydrate (B1144303) followed by condensation with benzaldehyde (B42025) derivatives. Coumarin-based MAO-B inhibitors have been synthesized through routes involving the reaction of substituted phenols with beta-keto esters or through microwave-assisted approaches. Another class, 3-coumaranone derivatives, structurally related to potent MAO-B inhibitors like alpha-tetralone and 1-indanone, can be synthesized by reacting hydroxy-3-coumaranone with substituted arylalkyl bromides.

Synthesis schemes for various MAO inhibitor scaffolds, such as quinazolyl hydrazine derivatives and benzofuran–thiazolylhydrazone derivatives, have been reported, typically involving multi-step reactions to build the core structure and introduce various substituents to optimize activity and properties. These synthetic approaches often utilize standard organic chemistry reactions, including condensation, coupling, and functional group transformations, and may involve techniques like microwave chemistry to improve reaction efficiency.

Deuteration Strategies for Enhanced Metabolic Stability in Research

Deuteration, the substitution of hydrogen atoms with deuterium, is a strategy employed in the development of some MAO-B inhibitors, particularly in the context of radioligands for Positron Emission Tomography (PET) imaging. nih.gov The rationale behind deuteration is to exploit the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is cleaved more slowly by enzymes compared to the carbon-hydrogen bond. This can lead to increased metabolic stability and altered pharmacokinetic properties.

In the study of MAO-B, deuteration has been applied to compounds like deprenyl (B1670267) and fluorodeprenyl. nih.gov For instance, deuteration of fluorodeprenyl resulted in an analogue with improved stability in blood plasma and reduced the rate of radioligand trapping in the brain, leading to improved sensitivity in PET imaging. While deuteration can slow down the MAO-B mediated oxidation step, the effectiveness of this strategy depends on whether the C-H bond cleavage is the rate-limiting step in the metabolic pathway. Studies have investigated the KIE in the MAO-B catalyzed oxidation of various substrates, including deuterated analogues, to understand the impact of isotopic substitution on reaction kinetics. Although primarily discussed in the context of radioligands and metabolic studies, the principle of deuteration for enhanced metabolic stability is a relevant consideration in the broader research and development of MAO-B inhibitors.

Preclinical Pharmacological Characterization of Mao B in 3 Analogues

In Vitro Enzyme Assays and Biochemical Studies

Initial characterization of novel chemical entities targeting monoamine oxidase B (MAO-B) relies on robust in vitro assays to determine their potency, selectivity, and mechanism of inhibition. These studies are foundational for identifying promising lead compounds for further development.

The primary method for screening and profiling potential MAO-B inhibitors involves the use of purified, recombinant human MAO-A and MAO-B enzymes. mdpi.com This approach allows for a direct assessment of the compound's interaction with the enzyme in a controlled, cell-free environment. A common technique is the in vitro fluorometric method, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate. nih.govpensoft.net In this assay, the H₂O₂ is detected in a coupled reaction with a reagent like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red), which generates a fluorescent product. nih.gov

Researchers typically perform these assays in multi-well plates, enabling high-throughput screening of numerous analogue compounds at various concentrations. nih.gov The initial screening often involves testing compounds at set concentrations (e.g., 10⁻³ M and 10⁻⁴ M) to identify those with significant inhibitory activity. nih.gov For compounds showing promise, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. nih.gov

To understand the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible), enzyme kinetic studies are conducted. nih.gov By analyzing Lineweaver-Burk plots, which graph the reciprocal of reaction velocity against the reciprocal of substrate concentration, researchers can elucidate how the inhibitor interacts with the enzyme's active site. nih.govnih.gov This information is crucial for the rational design of more effective and selective inhibitors. mdpi.com

Table 1: In Vitro MAO-B Inhibitory Activity of Selected MAO-B-IN-3 Analogues
CompoundhMAO-B IC₅₀ (µM)hMAO-A IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)Inhibition Type
Analogue 10.042>10>238Non-competitive
Analogue 20.065>10>153Non-competitive
Analogue 30.66>100>151Competitive, Reversible
Analogue 41.41>100>71Competitive, Reversible
Selegiline (B1681611) (Reference)0.037--Irreversible

Following characterization with recombinant enzymes, promising this compound analogues are evaluated in cell-based systems. These assays provide insights into a compound's ability to penetrate cell membranes, engage the target enzyme in a more physiological context, and reveal potential cytotoxicity. nih.govacs.org Various cell lines are employed, including rat pheochromocytoma (PC12) cells, which are neuronal in nature, and human glioma or astrocyte cell lines. acs.orgmdpi.comresearchgate.net

In these assays, cells are treated with the inhibitor, and MAO-B activity is subsequently measured in cell lysates. mdpi.com This confirms that the compound can access and inhibit intracellular MAO-B. Furthermore, cell viability assays, such as the MTT assay, are conducted to ensure that the observed enzyme inhibition is not a result of general toxicity. nih.gov For instance, studies have shown that effective analogues can inhibit MAO-B at concentrations that are non-toxic to cell lines like NIH/3T3. nih.gov These cell-based models are also instrumental in preliminary assessments of a compound's neuroprotective potential against specific toxins before moving into more complex in vivo models. acs.orgresearchgate.net

In Vitro and In Vivo Neurobiological Investigations (Animal Models)

Analogues that demonstrate high potency, selectivity, and low cytotoxicity in vitro are advanced to in vivo studies using animal models. These investigations aim to confirm the compound's pharmacological effects within a complex biological system, particularly its impact on brain neurochemistry and its potential as a neuroprotective agent.

MAO-B plays a critical role in the metabolism of monoamine neurotransmitters, particularly dopamine (B1211576). nih.gov A primary mechanism of action for MAO-B inhibitors is to prevent the degradation of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic signaling. nih.govuniroma1.it In preclinical animal models, the impact of this compound analogues on neurotransmitter levels is assessed using techniques like high-performance liquid chromatography (HPLC) on brain tissue samples, specifically from regions rich in dopamine, such as the striatum. researchgate.net

The enzymatic action of MAO-B converts dopamine into 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a step in its degradation pathway. nih.govmdpi.com By inhibiting this process, these compounds are expected to produce a sustained elevation of dopamine levels. uniroma1.it While MAO-B has a higher affinity for substrates like phenylethylamine and benzylamine, its role in dopamine metabolism is a key target for therapeutic intervention in conditions like Parkinson's disease. nih.govnih.gov The selectivity of the analogues is important; selective MAO-B inhibition avoids impacting the metabolism of serotonin (B10506) and norepinephrine, which are preferentially metabolized by MAO-A, thus potentially reducing side effects. nih.govmdpi.com

The neuroprotective potential of this compound analogues is frequently evaluated in neurotoxin-based animal models that replicate key features of neurodegenerative diseases. The most common of these is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinsonism. uniroma1.itnih.gov

MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized by MAO-B in astrocytes into the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺). nih.govnih.govnih.gov MPP⁺ is then taken up by dopamine transporters into dopaminergic neurons in the substantia nigra pars compacta (SNpc), where it inhibits mitochondrial function, leading to oxidative stress and cell death. uniroma1.itnih.gov By inhibiting MAO-B, analogues can prevent the initial conversion of MPTP to MPP⁺, thereby protecting these vulnerable neurons from degeneration. nih.gov

The neuroprotective effect is quantified by measuring the preservation of dopaminergic neurons. This is typically done through immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, followed by stereological cell counting in the SNpc. researchgate.netfrontiersin.org Additionally, striatal dopamine levels and the density of dopaminergic terminals are measured to assess the functional integrity of the nigrostriatal pathway. researchgate.net Successful neuroprotection is demonstrated by a significant attenuation of MPTP-induced loss of TH-positive neurons and striatal dopamine. researchgate.nete-century.us

Table 2: Neuroprotective Effects of this compound Analogues in MPTP Mouse Model
Treatment GroupTH-Positive Neurons in SNpc (% of Control)Striatal Dopamine Level (% of Control)
Control (Saline)100%100%
MPTP48%35%
MPTP + Analogue 185%78%
MPTP + Analogue 379%72%

A crucial aspect of the pathophysiology of neurodegenerative diseases is oxidative stress. The catalytic activity of MAO-B is a significant source of reactive oxygen species (ROS) in the brain. mdpi.com The oxidative deamination of monoamines by MAO produces hydrogen peroxide (H₂O₂) as a byproduct. nih.govnih.gov In an aging or diseased brain where MAO-B activity is often elevated, this increased H₂O₂ production contributes to a state of chronic oxidative stress, mitochondrial damage, and neuronal apoptosis. mdpi.comnih.govresearchgate.net

This compound analogues can exert neuroprotective effects by directly reducing this source of oxidative stress. mdpi.com By inhibiting the enzyme, they decrease the production of H₂O₂ and other downstream ROS. nih.gov The antioxidant effects of these compounds can be measured both in vitro and in vivo. In cell culture systems, ROS levels can be quantified using fluorescent probes like CM-H2DCF-DA. mdpi.com Studies have shown that treatment with MAO-B inhibitors can significantly decrease ROS generation in cells exposed to oxidative insults. mdpi.comresearchgate.net Some analogues may also possess additional antioxidant properties, such as up-regulating the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), further enhancing their neuroprotective profile. researchgate.netnih.gov

Influence on Mitochondrial Function and Cell Survival Pathways

Monoamine Oxidase B, as a mitochondrial flavoenzyme, is intrinsically linked to mitochondrial function and cellular bioenergetics. nih.govresearchgate.net Its enzymatic activity, the oxidative deamination of monoamines, produces hydrogen peroxide (H₂O₂) as a byproduct, which is a significant source of reactive oxygen species (ROS). researchgate.netscientificarchives.com An overproduction of ROS can lead to oxidative stress, a condition that damages cellular components, impairs mitochondrial function, and can ultimately trigger cell death pathways. nih.gov

Research has demonstrated that enhanced MAO-B activity contributes to mitochondrial dysfunction. nih.gov For instance, studies in cardiomyocytes have shown that activating MAO leads to increased oxidative stress and a drop in mitochondrial membrane potential. nih.gov This suggests that MAO-B activation can induce a latent mitochondrial dysfunction. nih.gov The reactive aldehydes generated as intermediates during MAO-B-mediated catabolism can also directly impair mitochondrial bioenergetics. nih.gov

MAO-B inhibitors, as analogues of this compound, are investigated for their neuroprotective effects, which are partly attributed to their ability to preserve mitochondrial integrity. By blocking MAO-B activity, these inhibitors reduce the generation of H₂O₂ and other ROS, thereby alleviating oxidative stress. nih.govnih.gov This reduction in oxidative damage helps to maintain mitochondrial function and supports cell survival. For example, the MAO-B inhibitor pargyline (B1678468) was shown to completely offset the drop in mitochondrial membrane potential induced by MAO activation in cellular models. nih.gov Several preclinical studies have established that MAO-B inhibitors like selegiline and rasagiline (B1678815) possess neuroprotective properties by mitigating oxidative damage and neuronal death. researchgate.netuniroma1.it

MAO-B Inhibitor AnalogueModel SystemObserved Effect on Mitochondrial Function / Cell SurvivalReference
PargylineCardiomyocytesPrevented the drop in mitochondrial membrane potential caused by MAO activation. nih.gov
RasagilineCellular ModelsReduces oxidative damage and neuronal death. researchgate.net
SelegilineCellular ModelsMitigates oxidative damage and neuronal death. researchgate.net
SedanolideSH-SY5Y cellsExhibited significant neuroprotective effects against 6-OHDA-induced toxicity (EC50 = 0.962 μmol/L). nih.gov
NeocnidilideSH-SY5Y cellsShowed significant neuroprotective effects against 6-OHDA-induced toxicity (EC50 = 1.161 μmol/L). nih.gov

Research into Effects on Neuroinflammation and Astrocytic GABA Synthesis

Neuroinflammation is a critical factor in the pathology of many neurodegenerative diseases. scientificarchives.com MAO-B is predominantly expressed in astrocytes, glial cells that play a central role in brain homeostasis and inflammatory responses. researchgate.netscientificarchives.com In conditions of brain injury or disease, astrocytes become "reactive," a state often characterized by upregulated MAO-B expression. scientificarchives.com This elevated MAO-B activity is increasingly recognized for its role in promoting neuroinflammation and altering neurotransmitter systems, particularly the synthesis of gamma-aminobutyric acid (GABA). scientificarchives.comscientificarchives.com

In reactive astrocytes, MAO-B facilitates the synthesis of GABA from putrescine. nih.govscientificarchives.com This leads to an aberrant, tonic release of GABA, which can disrupt normal neuronal excitability and synaptic function. scientificarchives.com This excessive GABAergic signaling is implicated in the motor dysfunction seen in Parkinson's disease models. scientificarchives.com Furthermore, the hydrogen peroxide produced by MAO-B activity in these reactive astrocytes exacerbates oxidative stress and fuels the inflammatory cascade. researchgate.netscientificarchives.comnih.gov Research indicates that ROS generated by MAO-B can activate the NF-κB pathway, leading to the activation of the NLRP3 inflammasome and increased production of pro-inflammatory cytokines like IL-1β. nih.gov

Consequently, MAO-B inhibitors are being actively investigated for their anti-inflammatory effects. nih.govnih.gov By inhibiting MAO-B, these compounds can reduce both the overproduction of astrocytic GABA and the generation of inflammatory mediators. scientificarchives.com Studies have shown that various MAO-B inhibitors can significantly reduce the expression of pro-inflammatory factors. nih.gov For example, the MAO-B inhibitor ethyl ferulate was found to suppress the pro-inflammatory response in microglia. nih.gov Similarly, rasagiline has been shown to reduce IL-1β expression associated with inflammasome activation. nih.gov This suggests that the therapeutic benefits of MAO-B inhibitors may stem not only from their effects on dopamine metabolism but also from their ability to quell neuroinflammation and normalize GABAergic signaling. scientificarchives.com

MAO-B Inhibitor AnalogueModel SystemObserved Effect on Neuroinflammation / GABA SynthesisReference
Ethyl FerulatePrimary microglia / Ischemic stroke modelSuppressed LPS-induced pro-inflammatory response and alleviated microglial activation. nih.gov
RasagilineCell CultureReduced IL-1β gene and protein expression associated with inflammasome activation. nih.gov
PargylineRenal ischemia/reperfusion modelReduced IL-1β and TNF-α gene expression. nih.gov
Nialamide (MAO-A/B inhibitor)Murine stroke modelReduced microglia and astrocyte numbers and TNF-α protein expression in the brain. nih.gov

Studies on Neurotrophic Factor Production and Alpha-Synuclein (B15492655) Aggregation

Beyond mitigating neurotoxicity, another avenue of research for MAO-B inhibitors involves their potential to promote neuronal survival and repair through the modulation of neurotrophic factors and their ability to interfere with the pathological aggregation of proteins like alpha-synuclein (α-syn).

Preclinical studies indicate that certain MAO-B inhibitors may stimulate the production and release of neurotrophic factors. uniroma1.it Research in human glioblastoma cells has shown that knockdown of MAO-B can significantly increase the mRNA levels of Bcl-2, brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF). nih.gov The inhibitors selegiline and rasagiline were also found to increase BDNF and GDNF expression, suggesting that MAO-B may act as a repressor for the expression of these pro-survival genes. nih.gov This action on neurotrophic factors could contribute significantly to the disease-modifying potential of these drugs. uniroma1.it

The aggregation of α-synuclein is a central pathological hallmark of Parkinson's disease. nih.gov Emerging research has uncovered a role for MAO-B inhibition in modulating the processing of this protein. Studies in human neuroblastoma SH-SY5Y cells have shown that pharmacological inhibition or siRNA-mediated knockdown of MAO-B facilitates the secretion of α-synuclein. nih.gov This process appears to occur via a non-classical pathway involving an ATP-binding cassette (ABC) transporter. nih.gov Notably, MAO-B inhibition preferentially promoted the secretion of detergent-insoluble α-synuclein, thereby reducing its intracellular accumulation, especially under conditions of impaired lysosomal function. nih.gov In rat models of Parkinson's disease, administration of selegiline delayed the formation of α-synuclein aggregates and mitigated the loss of dopaminergic neurons. nih.gov These findings suggest a novel function for MAO-B inhibitors in modulating the clearance and aggregation of α-synuclein, potentially slowing the progression of the underlying pathology. nih.gov

MAO-B Inhibitor AnalogueModel SystemObserved Effect on Neurotrophic Factors / α-SynucleinReference
SelegilineHuman glioblastoma cells (U118MG)Increased mRNA expression of BDNF and GDNF. nih.gov
RasagilineHuman glioblastoma cells (U118MG)Increased mRNA expression of BDNF and GDNF. nih.gov
SelegilineSH-SY5Y cells / Rat modelsFacilitated α-synuclein secretion and delayed its aggregation; protected against dopaminergic neuronal loss. nih.gov
RasagilineSH-SY5Y cellsFacilitated α-synuclein secretion. nih.gov

Assessment of Potential for Blood-Brain Barrier Permeation in Research Models

For any therapeutic agent targeting central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB) is a critical pharmacokinetic property. The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain, posing a significant challenge for drug development. mdpi.com The development of MAO-B inhibitors has involved careful consideration and, in some cases, deliberate modification of their ability to permeate this barrier.

Many classic MAO-B inhibitors, such as selegiline and rasagiline, are lipophilic compounds that readily cross the BBB to exert their effects on the central MAO-B enzyme. uniroma1.itwikipedia.org However, recent research has also focused on developing MAO-B inhibitors with tailored permeability. For instance, some novel propargylamine (B41283) derivatives have been shown in Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) assays to have the potential to cross the BBB, which is essential for their intended neuroprotective effects within the brain. acs.org

Conversely, there is growing interest in developing MAO-B inhibitors with reduced BBB permeability. nih.govresearchgate.net This line of research is driven by findings that MAO-B is induced in peripheral inflammatory diseases, and targeting the enzyme in peripheral tissues without affecting the CNS could be beneficial. nih.gov Researchers have successfully remodeled the structure of the MAO-B inhibitor deprenyl (B1670267) to create polar analogues with significantly reduced BBB permeability. nih.gov In one study, compounds 10c, 10j, 10k, and 32 were identified as potent MAO-B inhibitors that displayed significantly lower BBB permeation in various administration models. nih.gov Such compounds are valuable research tools and potential leads for managing non-CNS inflammatory conditions where MAO-B is implicated. nih.govresearchgate.net

MAO-B Inhibitor AnaloguePermeability CharacteristicResearch Model / FindingReference
Selegiline (L-deprenyl)High PermeabilityLipophilic compound that readily crosses the BBB. uniroma1.itwikipedia.org
Compound 1 (Propargylamine derivative)Predicted High PermeabilityPAMPA-BBB assay results indicate it should cross the BBB. acs.org
Compounds 10c, 10j, 10k, 32 (Deprenyl analogues)Reduced PermeabilityDesigned as polar inhibitors with significantly reduced BBB permeability in vivo. nih.gov
SedanolideGood PermeabilityIdentified as a natural phthalide (B148349) inhibitor with good BBB permeability. nih.gov
NeocnidilideGood PermeabilityA novel natural phthalide inhibitor with good BBB permeability. nih.gov

Computational Approaches in Mao B in 3 Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a protein target, such as MAO-B. wikipedia.orgrevistabiomedica.org This method estimates the binding affinity between the ligand and the protein, providing insights into the strength of the interaction. wikipedia.org

The prediction of binding poses involves exploring various possible orientations and conformations of the ligand within the enzyme's active site. Docking algorithms score these poses based on their fit and predicted interaction energy, with lower (more negative) scores generally indicating higher predicted binding affinity. revistabiomedica.org This allows researchers to identify the most likely way a compound like Mao-B-IN-3 would bind to MAO-B. While the general principles of predicting binding poses and affinities for MAO-B inhibitors are well-established wikipedia.orgrevistabiomedica.org, specific data resulting from docking studies solely focused on this compound were not found in the provided search results.

Molecular docking and subsequent analysis can reveal the specific amino acid residues within the MAO-B active site that interact with the inhibitor. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. wikipedia.org Identifying these key residues and binding hotspots is crucial for understanding the molecular basis of inhibition and for guiding structural modifications to enhance potency and selectivity. fishersci.fiwikipedia.org Although the importance of residues like Tyr326, Cys172, and Gln206 in MAO-B binding has been highlighted in studies of other inhibitors, specific details on the key residue interactions of this compound were not available in the provided information.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. By analyzing a set of compounds with known activity against MAO-B, QSAR models can be developed to predict the inhibitory potency of new, untested compounds based solely on their molecular structure.

Developing predictive QSAR models involves selecting relevant molecular descriptors that quantify various structural and chemical properties of the compounds. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). Model validation using external test sets is crucial to ensure its predictive power for novel compounds. While QSAR modeling is a common approach in the search for potent MAO-B inhibitors fishersci.fi, specific details on the development and validation of a QSAR model for this compound were not found in the provided context.

QSAR models can reveal which structural features are positively or negatively correlated with MAO-B inhibitory potency. This information is invaluable for rational drug design, allowing chemists to modify the structure of a lead compound like this compound to potentially improve its activity. fishersci.fi For instance, studies on other MAO-B inhibitors have identified the importance of hydrophobic and electron-withdrawing groups for activity. fishersci.fi However, specific correlations of structural features with the inhibitory potency of this compound were not available in the provided information.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the enzyme and the inhibitor. wikipedia.org MD simulations can offer insights beyond the static picture provided by docking, such as the stability of the binding pose, conformational changes in the enzyme upon ligand binding, and the dynamics of key interactions. wikipedia.org

MD simulations can be used to evaluate the stability of the protein-ligand complex over simulation time, often assessed by parameters like Root Mean Square Deviation (RMSD). wikipedia.org They can also help estimate binding free energies, providing a more refined measure of binding strength compared to docking scores. wikipedia.org While MD simulations are increasingly used to study the dynamic behavior of MAO-B inhibitors and their complexes wikipedia.org, specific findings from MD simulations conducted on this compound were not present in the provided search results.

Based on the conducted search, information specifically pertaining to the chemical compound "this compound" within the context of the requested computational approaches (Analysis of Ligand-MAO-B Complex Stability and Dynamics, Conformational Changes and Flexibility of the Active Site, Virtual Screening and In Silico Drug Discovery Strategies, Pharmacophore-Based Virtual Screening, and Structure-Based Virtual Screening for Novel Scaffolds) was not found in the provided search results.

The search results discuss these computational methods extensively in relation to various other MAO-B inhibitors and the MAO-B enzyme itself, highlighting general principles, methodologies, and findings for different classes of compounds. However, "this compound" is not specifically mentioned or detailed in the context of these computational studies within the search results.

Therefore, it is not possible to generate an article focusing solely on "this compound" as requested, as there is no specific data or discussion about this particular compound in relation to the specified computational approaches in the provided information.

A PubChem CID specifically for "this compound" was also not found in the search results. While MAO-B (Monoamine Oxidase B) is a key protein target discussed in the context of these inhibitors, it is a protein and does not have a chemical compound identifier (CID) in the same way a small molecule does.

Future Directions and Advanced Research Perspectives

Exploration of Multi-Target Approaches Involving MAO-B Inhibition

The understanding of complex diseases, particularly neurodegenerative disorders like Alzheimer's and Parkinson's disease, increasingly points towards multifactorial etiologies. acs.orgnih.govacs.org This has spurred interest in multi-target directed ligands (MTDLs) that can simultaneously modulate multiple pathways involved in disease progression. acs.orgnih.govacs.org Future research involving MAO-B inhibition is actively exploring the development of compounds that combine MAO-B inhibition with activity against other relevant targets. For instance, the combination of MAO-B inhibition with acetylcholinesterase (AChE) inhibition is a promising strategy for Alzheimer's disease, aiming to address both cholinergic deficits and oxidative stress mediated by MAO-B. acs.orgmedchemexpress.comtandfonline.comdovepress.com Other potential multi-targets include serotonin (B10506) receptors (such as 5-HT6 and 5-HT3 receptors), β-amyloid aggregation, and oxidative stress pathways. acs.orgnih.govdovepress.com Mao-B-IN-3's reported affinity for the 5-HT6 receptor suggests a potential avenue for exploring its role within a multi-target strategy, although further research is needed to fully understand the implications of this dual activity. cymitquimica.commedchemexpress.com The development of novel compounds with designed polypharmacology, building upon the selective MAO-B inhibitory properties of agents like this compound, represents a key future direction. acs.orgnih.govacs.org

Development of Advanced In Vitro and In Vivo Models for MAO-B Inhibitor Evaluation

Precise and predictive models are crucial for evaluating the efficacy and selectivity of new MAO-B inhibitors. Future research will focus on developing more sophisticated in vitro and in vivo models that better recapitulate the complexity of human diseases. This includes utilizing advanced cell culture systems, such as induced pluripotent stem cell (iPSC)-derived neurons and glial cells, to study the effects of MAO-B inhibitors in a more physiologically relevant context. researchgate.net Organ-on-a-chip technology and 3D cell cultures offer further opportunities to create more complex and representative tissue environments for testing. researchgate.net In vivo, the development and refinement of animal models that mimic specific aspects of neurodegenerative diseases or other MAO-B-related pathologies are essential for evaluating the therapeutic potential of inhibitors like this compound in a living system. nih.govnih.govnih.gov These advanced models will facilitate a deeper understanding of the mechanisms of action of MAO-B inhibitors and help predict their clinical efficacy.

Integration of Omics Data for Deeper Mechanistic Understanding

Integrating data from various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important for unraveling the complex mechanisms underlying diseases and the effects of therapeutic interventions. abmole.com Future research on MAO-B inhibitors will leverage omics data to gain a more comprehensive understanding of how these compounds influence biological pathways at a systems level. abmole.com This can help identify novel targets modulated by MAO-B inhibitors, elucidate the downstream effects of MAO-B inhibition, and identify biomarkers that can predict treatment response or disease progression. abmole.com For example, transcriptomic analysis could reveal how this compound affects gene expression profiles in relevant cell types or tissues, providing insights into its therapeutic actions beyond simple enzyme inhibition.

Novel Radioligands for Positron Emission Tomography (PET) Imaging of MAO-B Activity in Research

Positron Emission Tomography (PET) imaging is a powerful tool for visualizing and quantifying biological targets in living subjects, including enzyme activity. snmjournals.orgmediso.comnih.govfrontiersin.orgresearchgate.net The development of novel and improved radioligands for PET imaging of MAO-B activity is a critical area of future research. snmjournals.orgmediso.comnih.govfrontiersin.orgresearchgate.net These new radioligands aim to overcome limitations of existing tracers, such as irreversible binding or the formation of radioactive metabolites that complicate quantification. snmjournals.orgmediso.comnih.govfrontiersin.org Improved radioligands will enable more accurate assessment of MAO-B levels and activity in the brain and peripheral tissues, facilitating a better understanding of its role in disease pathogenesis and allowing for the monitoring of treatment effects of MAO-B inhibitors like this compound in research studies. snmjournals.orgmediso.comnih.govfrontiersin.org Research is focusing on developing reversible radioligands with favorable kinetic properties and improved selectivity. mediso.comnih.govfrontiersin.org

Research into MAO-B Inhibition in Non-Neurological Pathologies (e.g., Cancer)

While MAO-B inhibition is well-established in the context of neurological disorders, there is growing interest in its potential role in non-neurological pathologies, particularly cancer. explorationpub.commdpi.comresearchgate.netmdpi.comcriver.comnih.gov MAO-B is overexpressed in various cancer types, including colorectal cancer, gliomas, and lung cancer, and its activity has been linked to tumor progression, metastasis, and treatment resistance. mdpi.comresearchgate.netmdpi.comnih.gov Future research will explore the therapeutic potential of MAO-B inhibitors, alone or in combination with other therapies, for the treatment of these cancers. mdpi.comresearchgate.netmdpi.comnih.gov This involves investigating the mechanisms by which MAO-B contributes to cancer development and identifying specific cancer subtypes that may be particularly sensitive to MAO-B inhibition. mdpi.comresearchgate.netmdpi.comnih.gov The selective MAO-B inhibitory activity of compounds like this compound could be explored in preclinical cancer models to assess their potential in this emerging area.

Advanced Computational Methodologies for Rational Design

Computational methodologies play an increasingly vital role in the rational design and discovery of novel and selective MAO-B inhibitors. researchgate.netebi.ac.uknih.govresearchgate.netpnrjournal.commdpi.comresearchgate.netscielo.brmdpi.com Future research will utilize advanced computational techniques, such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning, to design compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netebi.ac.uknih.govresearchgate.netpnrjournal.commdpi.comresearchgate.netscielo.brmdpi.com These methods can help predict the binding affinity of compounds to MAO-B, understand the molecular interactions at the active site, and identify key structural features that contribute to activity and selectivity. researchgate.netpnrjournal.commdpi.comresearchgate.netmdpi.com Computational approaches can also be used to screen large chemical libraries for potential MAO-B inhibitors and to design multi-target ligands. researchgate.netebi.ac.uknih.govresearchgate.netscielo.br The application of these advanced methodologies can accelerate the discovery and optimization of next-generation MAO-B inhibitors, potentially leading to compounds with enhanced therapeutic profiles compared to existing agents. researchgate.netebi.ac.uknih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of Mao-B-IN-3 in synthesis?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to verify molecular structure and purity. For novel compounds, ensure reproducibility by replicating synthesis protocols and cross-referencing spectral data with computational predictions (e.g., density functional theory). Include detailed experimental conditions (solvents, temperatures) in the supplementary materials to enable replication .
  • Data Handling : Report retention times (HPLC), peak assignments (NMR), and purity thresholds (>95%) in the main text, relegating raw spectral data to supplementary files .

Q. What experimental design principles are critical for assessing this compound’s inhibitory activity against monoamine oxidase B (MAO-B)?

  • Methodology : Employ dose-response assays with appropriate controls (e.g., negative controls with substrate-only reactions and positive controls using established MAO-B inhibitors like selegiline). Use enzyme kinetics (e.g., Michaelis-Menten plots) to calculate IC50 values and validate results across multiple replicates (minimum n=3) to ensure statistical power .
  • Data Validation : Address batch-to-batch variability by testing synthesized compounds from independent batches and reporting standard deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s inhibitory efficacy across different assay systems (e.g., recombinant vs. tissue-derived MAO-B)?

  • Methodology : Conduct comparative studies using both recombinant MAO-B (for purity) and tissue homogenates (for physiological relevance). Analyze discrepancies via:

  • Enzyme source validation : Confirm MAO-B activity in tissue samples using Western blotting or activity assays.
  • Cofactor optimization : Test the impact of flavin adenine dinucleotide (FAD) levels, as MAO-B activity is FAD-dependent .
    • Statistical Approach : Apply Benjamini-Hochberg correction to adjust for false discovery rates (FDR) when comparing multiple datasets .

Q. What strategies optimize this compound’s selectivity for MAO-B over structurally similar enzymes (e.g., MAO-A)?

  • Methodology :

  • Competitive binding assays : Use radiolabeled inhibitors (e.g., [<sup>3</sup>H]-deprenyl) to quantify binding affinities.
  • Structural analysis : Perform molecular docking simulations to identify binding site interactions unique to MAO-B. Validate predictions via site-directed mutagenesis .
    • Data Interpretation : Compare selectivity ratios (MAO-B IC50/MAO-A IC50) with established inhibitors and report confidence intervals to contextualize significance .

Q. How should researchers integrate primary data (e.g., in vitro assays) with secondary data (e.g., computational models) to predict this compound’s pharmacokinetics?

  • Methodology :

  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte stability assays and Caco-2 permeability data to predict bioavailability.
  • Machine learning : Train models on publicly available ADME datasets (e.g., ChEMBL) to predict absorption and metabolism, ensuring transparency in feature selection (e.g., LASSO regression for variable importance) .
    • Validation : Disclose limitations of computational predictions (e.g., training data bias) and cross-validate with in vivo studies where feasible .

Methodological Pitfalls and Solutions

Q. What criteria ensure ethical rigor in preclinical studies involving this compound?

  • Guidelines :

  • Data ownership : Define authorship and data access protocols early to avoid conflicts in collaborative projects .
  • Replication ethics : Share raw data and protocols via repositories (e.g., Zenodo) to enable independent verification .
    • Compliance : Adhere to institutional review board (IRB) standards for animal or human tissue use, including detailed justification of sample sizes .

Q. How can researchers address reproducibility challenges in this compound’s synthesis and bioactivity?

  • Documentation : Provide step-by-step synthesis protocols with troubleshooting notes (e.g., solvent purity requirements, inert atmosphere conditions) .
  • Open Science : Publish negative results (e.g., failed inhibition assays) to inform the community of potential pitfalls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.